



Spectroscopic Profile of 1-butyl-1H-indol-4amine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **1-butyl-1H-indol-4-amine**. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation for indole derivatives and aromatic amines. The information herein is intended to serve as a reference for the identification, characterization, and quality control of **1-butyl-1H-indol-4-amine** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-butyl-1H-indol-4-amine**. These predictions are derived from the analysis of spectroscopic data for N-alkylated indoles and aromatic amines.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR chemical shifts and coupling constants are presented in Table 1. The signals are assigned to the protons of the indole ring and the butyl substituent.

Table 1. Predicted ¹H NMR Data for **1-butyl-1H-indol-4-amine** (in CDCl₃, 400 MHz).



Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.10	d	~8.0	H-7
~6.95	t	~8.0	H-6
~6.50	d	~8.0	H-5
~6.90	d	~3.0	H-2
~6.40	d	~3.0	H-3
~4.10	t	~7.5	N-CH ₂ (butyl)
~1.85	m	-	N-CH2-CH2 (butyl)
~1.40	m	-	CH2-CH3 (butyl)
~0.95	t	~7.5	CH₃ (butyl)
~3.80	br s	-	NH2

Note: The chemical shift of the amine protons (NH_2) can be variable and may broaden or exchange with D_2O .

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR chemical shifts are listed in Table 2. The assignments correspond to the carbon atoms of the indole core and the butyl group.

Table 2. Predicted ¹³C NMR Data for **1-butyl-1H-indol-4-amine** (in CDCl₃, 100 MHz).



Chemical Shift (δ, ppm)	Assignment
~145.0	C-4
~137.0	C-7a
~128.0	C-3a
~122.0	C-2
~118.0	C-6
~110.0	C-5
~105.0	C-7
~100.0	C-3
~46.0	N-CH2 (butyl)
~32.0	N-CH ₂ -CH ₂ (butyl)
~20.0	CH2-CH3 (butyl)
~14.0	CH₃ (butyl)

IR (Infrared) Spectroscopy Data

The predicted characteristic infrared absorption bands for **1-butyl-1H-indol-4-amine** are summarized in Table 3. These absorptions are indicative of the key functional groups present in the molecule.[1][2][3]

Table 3. Predicted IR Absorption Data for **1-butyl-1H-indol-4-amine**.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium	N-H stretch (asymmetric and symmetric, NH ₂)[1][2]
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Strong	Aliphatic C-H stretch (butyl group)
1620-1580	Medium	N-H bend (scissoring)[1]
1600-1450	Medium to Strong	Aromatic C=C stretch
1335-1250	Strong	Aromatic C-N stretch[1]
1250-1020	Medium	Aliphatic C-N stretch[1]

MS (Mass Spectrometry) Data

The predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of **1-butyl-1H-indol-4-amine** under electron ionization (EI) are presented in Table 4. The fragmentation pattern is expected to be influenced by the N-butyl group and the indole ring.[4] [5]

Table 4. Predicted Mass Spectrometry Data for **1-butyl-1H-indol-4-amine**.

m/z	Proposed Fragment
188	[M] ⁺ (Molecular Ion)
145	[M - C ₃ H ₇] ⁺ (Loss of propyl radical)
131	[M - C ₄ H ₉] ⁺ (Loss of butyl radical)
130	[Indol-4-amine]+
117	[Indole]+

Experimental Protocols



The following are generalized experimental protocols for the spectroscopic analysis of N-alkylated indole derivatives, which can be adapted for **1-butyl-1H-indol-4-amine**.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
- 2D NMR (COSY, HSQC, HMBC): If further structural elucidation is required, 2D NMR experiments can be performed to establish proton-proton and proton-carbon correlations.

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).



- Integrate the signals in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the molecular structure.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

- · Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- · Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Analysis:

- Identify the characteristic absorption bands and their wavenumbers (cm⁻¹).
- Correlate the observed bands with the functional groups present in the molecule (e.g., N-H, C-H, C=C, C-N).

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a liquid chromatograph-mass spectrometer



(LC-MS) with an electrospray ionization (ESI) source.

Sample Preparation (GC-MS):

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
- Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.

Data Acquisition (GC-MS with EI):

- The sample is vaporized and separated on the GC column.
- The separated components enter the ion source where they are bombarded with electrons (typically 70 eV) to generate ions.
- The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum is recorded for each eluting component.

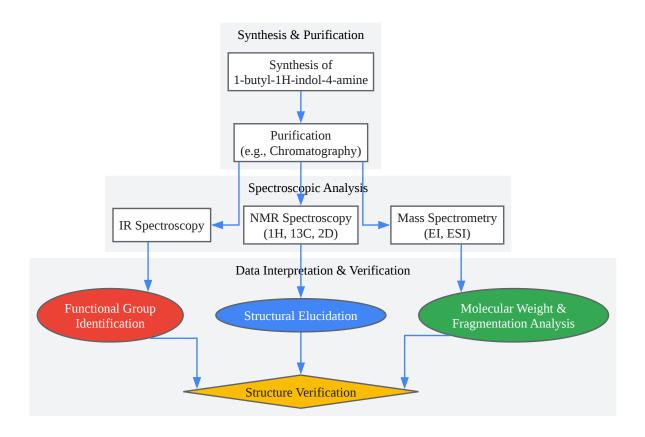
Data Analysis:

- Identify the molecular ion peak ([M]+).
- Analyze the fragmentation pattern by identifying the major fragment ions.
- Propose fragmentation mechanisms to explain the observed fragments, which can provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized organic compound like **1-butyl-1H-indol-4-amine**.





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A general workflow for the synthesis and spectroscopic characterization of an organic compound.

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